Festuclavine

説明

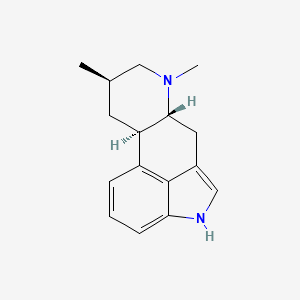

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(6aR,9R,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-5,8,10,13,15,17H,6-7,9H2,1-2H3/t10-,13-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMZMRDOMOGGFA-WDBKCZKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205432 | |

| Record name | Festuclavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569-26-6 | |

| Record name | Festuclavine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=569-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Festuclavine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Festuclavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Festuclavine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FESTUCLAVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88ZK48D2QG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Elucidation of the Festuclavine Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Festuclavine, a clavine-type ergot alkaloid, serves as a crucial intermediate in the biosynthesis of more complex and pharmacologically significant ergot alkaloids. Understanding its biosynthetic pathway is paramount for the targeted engineering of microorganisms for the production of novel therapeutics. This technical guide provides an in-depth overview of the elucidation of the this compound biosynthetic pathway, with a focus on the key enzymatic steps, experimental methodologies, and quantitative data. The pathway primarily involves the conversion of chanoclavine-I aldehyde to this compound, a reaction catalyzed by the sequential action of two key enzymes in Aspergillus fumigatus: the old yellow enzyme FgaOx3 and the this compound synthase FgaFS. This document details the protocols for enzyme production, purification, and characterization, as well as the analytical techniques employed for the identification and quantification of the involved metabolites.

Introduction to this compound and Ergot Alkaloids

Ergot alkaloids are a diverse class of nitrogen-containing natural products produced by various fungi, including species of Claviceps, Aspergillus, and Penicillium.[1][2][3] These compounds exhibit a wide range of biological activities and have been utilized as pharmaceuticals for conditions such as migraines and postpartum hemorrhage.[3] Ergot alkaloids are broadly classified into clavines, lysergic acid amides, and ergopeptines, all sharing a common biosynthetic origin leading to the formation of the tetracyclic ergoline (B1233604) ring system.[1]

This compound is a key intermediate in the fumigavine branch of the ergot alkaloid pathway in Aspergillus fumigatus and the dihydrolysergic acid-based pathway in certain Claviceps species.[4] Its strategic position at a divergence point makes the elucidation of its biosynthesis a critical area of research for the chemoenzymatic synthesis of novel ergot alkaloid derivatives with potential therapeutic applications.[4]

The this compound Biosynthetic Pathway

The biosynthesis of this compound from the central intermediate chanoclavine-I aldehyde has been primarily elucidated through studies on Aspergillus fumigatus.[1][5] The pathway involves a two-step enzymatic conversion catalyzed by FgaOx3 and FgaFS.

Key Enzymes and Reactions

The conversion of chanoclavine-I aldehyde to this compound is not a single-step reaction but a coordinated enzymatic cascade.[5][6]

-

FgaOx3 (Old Yellow Enzyme): This enzyme initiates the conversion.

-

FgaFS (this compound Synthase): This enzyme completes the synthesis to yield this compound.[5]

The formation of this compound is strictly dependent on the presence of both FgaOx3 and FgaFS.[5][6] The reaction can proceed either simultaneously with both enzymes present or as a tandem reaction with FgaOx3 acting before FgaFS.[5][6] In the absence of FgaFS, two shunt products are formed which are not substrates for the FgaFS reaction.[5][6]

The overall transformation is a reduction, and the stereochemistry of the final product, this compound, is unequivocally confirmed through NMR and MS analyses.[5][6]

Quantitative Data

The following table summarizes the quantitative data from a study on the effect of easM gene knockout on ergot alkaloid production in Neosartorya fumigata. The data highlights the accumulation of this compound in the knockout strain, confirming the role of EasM in the downstream conversion of this compound.

| Strain | Compound | Mean Concentration (µg/g) ± SD |

| Wild Type (Af293) | This compound | 2.6 ± 1.1 |

| Fumigaclavine B | 1.1 ± 0.4 | |

| Fumigaclavine C | 3.5 ± 1.2 | |

| easM knockout | This compound | 15.6 ± 3.9 |

| Fumigaclavine B | Not Detected | |

| Fumigaclavine C | Not Detected | |

| easM complemented | This compound | 2.9 ± 0.9 |

| Fumigaclavine B | 1.0 ± 0.3 | |

| Fumigaclavine C | 3.2 ± 1.0 |

Data adapted from Robinson and Panaccione, 2015.[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the elucidation of the this compound biosynthetic pathway.

Overexpression and Purification of His6-Tagged FgaFS and FgaOx3

This protocol describes the production of recombinant FgaFS and FgaOx3 enzymes in E. coli for in vitro assays.

Protocol:

-

Gene Amplification and Cloning:

-

Protein Expression:

-

The resulting plasmids are transformed into E. coli (e.g., strain M15).

-

Cultures are grown in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.1 mM, followed by incubation at 16°C for 20 hours.

-

-

Cell Lysis and Protein Purification:

-

Cells are harvested by centrifugation and resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Cells are lysed by sonication on ice.

-

The lysate is cleared by centrifugation at 14,000 rpm for 30 minutes at 4°C.

-

The supernatant containing the His6-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

The His6-tagged protein is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Protein Analysis:

-

The purity of the eluted protein is assessed by SDS-PAGE.[5]

-

In Vitro Enzyme Assay for this compound Synthesis

This assay is used to confirm the function of FgaFS and FgaOx3 in the conversion of chanoclavine-I aldehyde to this compound.

Protocol:

-

Reaction Mixture Preparation:

-

A typical reaction mixture (e.g., 100 µL) contains:

-

Chanoclavine-I aldehyde (substrate)

-

Purified His6-FgaFS

-

Purified His6-FgaOx3

-

NADPH or NADH (cofactor)

-

FMN (flavin mononucleotide)

-

Buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

-

-

Incubation:

-

The reaction mixture is incubated at 30°C for a specified time (e.g., 16 hours).[5]

-

-

Reaction Quenching and Extraction:

-

The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate).

-

The products are extracted into the organic phase.

-

-

Analysis:

-

The extracted products are analyzed by HPLC-DAD or LC-MS.[5]

-

HPLC Analysis of Ergot Alkaloids

This protocol outlines a general method for the separation and detection of this compound and other ergot alkaloids.

Protocol:

-

Instrumentation:

-

Column:

-

A C18 reverse-phase column (e.g., Multospher 120 RP 18-5, 250 x 4 mm).[5]

-

-

Mobile Phase:

-

A gradient elution system is typically used. For example:

-

Solvent A: 10 mM ammonium (B1175870) acetate (B1210297) in water

-

Solvent B: Acetonitrile

-

-

The gradient can be programmed from a low to high concentration of Solvent B over a set time.

-

-

Detection:

-

Quantification:

-

Quantification is performed by comparing the peak area of the analyte to a standard curve of a known concentration of this compound.

-

Gene Knockout in Aspergillus fumigatus

This protocol describes the disruption of a target gene in A. fumigatus to study its function in the this compound pathway.

Protocol:

-

Construction of the Gene Replacement Cassette:

-

A gene replacement cassette is constructed using fusion PCR.

-

The cassette typically contains a selectable marker (e.g., hygromycin resistance gene, hph) flanked by the 5' and 3' untranslated regions (UTRs) of the target gene.

-

-

Protoplast Formation and Transformation:

-

A. fumigatus mycelia are treated with cell wall-degrading enzymes to generate protoplasts.

-

The gene replacement cassette is introduced into the protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.

-

-

Selection and Screening of Transformants:

-

Transformants are selected on a medium containing the appropriate selective agent (e.g., hygromycin).

-

Genomic DNA is isolated from the transformants and screened by PCR to confirm homologous recombination and disruption of the target gene.

-

-

Phenotypic Analysis:

-

The mutant strains are cultured, and the ergot alkaloid profiles are analyzed by HPLC to determine the effect of the gene knockout on this compound biosynthesis.[7]

-

Visualizations

Signaling Pathways and Logical Relationships

Caption: Biosynthetic pathway of this compound from tryptophan and DMAPP.

Experimental Workflows

Caption: Workflow for enzyme characterization in this compound biosynthesis.

Caption: Workflow for gene knockout studies in Aspergillus fumigatus.

Conclusion

The elucidation of the this compound biosynthetic pathway represents a significant advancement in our understanding of ergot alkaloid biosynthesis. The identification and characterization of the key enzymes, FgaOx3 and FgaFS, have provided the molecular tools necessary for the chemoenzymatic synthesis of this compound and its derivatives. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate this pathway, optimize production yields, and engineer novel biosynthetic routes for the generation of new drug candidates. Future research will likely focus on the detailed kinetic characterization of the involved enzymes and the exploration of the substrate scope to expand the diversity of accessible ergot alkaloids.

References

- 1. Ergot alkaloid biosynthesis in Aspergillus fumigatus: Conversion of chanoclavine-I aldehyde to this compound by the this compound synthase FgaFS in the presence of the old yellow enzyme FgaOx3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Determination of ergot alkaloids in feed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Ergot Alkaloid Biosynthesis Gene and Clustered Hypothetical Genes from Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Throughput Gene Replacement in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Functional analysis of the gene controlling hydroxylation of this compound in the ergot alkaloid pathway of Neosartorya fumigata - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Festuclavine in Ergot Alkaloid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Festuclavine, a tetracyclic ergoline (B1233604) alkaloid, serves as a critical intermediate in the biosynthesis of a diverse array of ergot alkaloids, particularly within fungi of the Trichocomaceae family. This technical guide provides an in-depth exploration of the enzymatic conversion of chanoclavine-I aldehyde to this compound and its subsequent transformations. It details the key enzymes involved, presents quantitative data on this compound accumulation from gene knockout studies, and outlines the experimental protocols for its analysis. Furthermore, this guide illustrates the core biosynthetic pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding for researchers in natural product synthesis and drug development.

Introduction

Ergot alkaloids are a class of biologically active secondary metabolites produced by various fungi, most notably species of Claviceps, Aspergillus, and Penicillium.[1][2] These compounds exhibit a wide range of pharmacological activities, affecting the central nervous, circulatory, and reproductive systems.[3] Their structural diversity stems from a branched biosynthetic pathway, with key intermediates dictating the final products. This compound is a significant clavine alkaloid that represents a crucial branch point in this pathway.[4][5] While fungi in the Clavicipitaceae family typically utilize agroclavine (B1664434) to produce lysergic acid derivatives, those in the Trichocomaceae, such as Aspergillus fumigatus, channel the pathway through this compound to synthesize fumigaclavines.[4][6] Understanding the synthesis and metabolism of this compound is therefore essential for the biotechnological production of specific ergot alkaloids and the development of novel therapeutics.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins from the common ergot alkaloid precursor, chanoclavine-I aldehyde.[5][6] The formation of this compound from this aldehyde is a two-step enzymatic process.

Enzymatic Conversion of Chanoclavine-I Aldehyde to this compound

The conversion of chanoclavine-I aldehyde to this compound is a key branching point in the ergot alkaloid pathway and is catalyzed by the sequential action of two enzymes in Aspergillus fumigatus:

-

FgaOx3 (Old Yellow Enzyme): This FAD-dependent oxidoreductase, also known as EasA in other fungi, initiates the process.[1][2]

-

FgaFS (this compound Synthase): This enzyme is responsible for the final conversion to this compound.[1][7][8]

The formation of this compound only occurs when both FgaOx3 and FgaFS are present and act in tandem.[7][8] In the absence of FgaFS, alternative shunt products are formed which are not substrates for FgaFS.[7][8] The chemical distinction between this compound and agroclavine lies in the saturation of the C8-C9 double bond in this compound.[4]

Caption: Biosynthetic pathway from chanoclavine-I aldehyde to fumigaclavine C.

Subsequent Conversion of this compound

In Aspergillus fumigatus, this compound serves as the precursor for the synthesis of other fumigaclavines.[6] The pathway proceeds as follows:

-

Hydroxylation: this compound is hydroxylated to form fumigaclavine B by the cytochrome P450 enzyme FgaP450-2 (also known as EasM).[6][9]

-

Acetylation: Fumigaclavine B is then acetylated to yield fumigaclavine A by the acetyltransferase FgaAT.[6]

-

Prenylation: Finally, a reverse prenylation of fumigaclavine A by the prenyltransferase FgaPT1 results in the end product, fumigaclavine C.[6]

Quantitative Analysis of this compound Accumulation

Gene knockout studies have been instrumental in elucidating the role of specific enzymes in the ergot alkaloid pathway. A study involving the knockout of the easM gene (encoding the hydroxylase that converts this compound to fumigaclavine B) in Neosartorya fumigata demonstrated a significant accumulation of this compound.[9]

| Strain | This compound (µg/g dry weight) | Fumigaclavine B (µg/g dry weight) | Fumigaclavine A (µg/g dry weight) |

| Wild-Type (Af293) | 1.8 ± 0.5 | 25.4 ± 4.1 | 114.7 ± 18.5 |

| easM Knockout | 185.3 ± 23.1 | Not Detected | Not Detected |

| easM Complemented | 2.1 ± 0.6 | 21.9 ± 3.8 | 98.6 ± 15.2 |

| Data summarized from a study on N. fumigata.[9] |

This substantial accumulation in the easM knockout mutant confirms that this compound is the direct substrate for the EasM enzyme and a pivotal intermediate in the fumigaclavine branch of the ergot alkaloid pathway.[9]

Experimental Protocols

Fungal Strains and Culture Conditions

-

Strains: Neosartorya fumigata Af293 (wild-type), an easM knockout strain, and an easM-complemented strain.[9]

-

Culture Medium: Czapek Dox broth supplemented with yeast extract.

-

Incubation: Cultures are grown in stationary liquid culture at 30°C in the dark for a specified period (e.g., 7 days).

-

Harvesting: Mycelia are harvested by filtration, freeze-dried, and weighed.

Ergot Alkaloid Extraction

-

Freeze-dried mycelium is ground to a fine powder.

-

A known weight of the powdered mycelium (e.g., 50 mg) is extracted with a suitable solvent system, such as a mixture of dichloromethane (B109758) and methanol (B129727) containing ammonium (B1175870) hydroxide.

-

The mixture is sonicated and then centrifuged to pellet the solids.

-

The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

-

The residue is redissolved in a known volume of methanol for analysis.

Quantitative Analysis by HPLC-MS

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (MS) is used for separation and detection.

-

Column: A C18 reverse-phase column is typically used for separation.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of formic acid, is commonly employed.

-

Detection: The mass spectrometer is operated in positive ion mode, and specific ion monitoring is used to detect and quantify this compound and other ergot alkaloids based on their mass-to-charge ratio (m/z).

-

Quantification: A standard curve is generated using a purified this compound standard of known concentrations to quantify the amount of this compound in the samples.

Caption: Workflow for quantitative analysis of this compound.

Conclusion

This compound holds a central position in the biosynthesis of ergot alkaloids, particularly in the production of fumigaclavines by fungi such as Aspergillus fumigatus. The enzymatic steps leading to and from this compound are well-defined, with the enzymes FgaOx3, FgaFS, and EasM playing critical roles. The significant accumulation of this compound in easM knockout mutants provides unequivocal evidence of its role as a key intermediate. The methodologies outlined in this guide provide a framework for the quantitative analysis of this compound, which is crucial for further research into the regulation of the ergot alkaloid pathway and for the metabolic engineering of fungal strains to produce specific, high-value ergot alkaloids for pharmaceutical applications. The engineering of a this compound-accumulating strain of N. fumigata also opens avenues for investigating the biosynthesis of dihydrolysergic acid derivatives, which are the basis for several important drugs.[9]

References

- 1. Biosynthetic Pathways of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Global Indoor Health Network - Ergot Alkaloids [globalindoorhealthnetwork.com]

- 4. Diversification of Ergot Alkaloids in Natural and Modified Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Recent progress in ergot alkaloid research - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03152A [pubs.rsc.org]

- 7. Ergot alkaloid biosynthesis in Aspergillus fumigatus: Conversion of chanoclavine-I aldehyde to this compound by the this compound synthase FgaFS in the presence of the old yellow enzyme FgaOx3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Functional analysis of the gene controlling hydroxylation of this compound in the ergot alkaloid pathway of Neosartorya fumigata - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Festuclavine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Festuclavine is a tetracyclic ergot alkaloid belonging to the clavine class. As a key intermediate in the biosynthesis of other more complex ergot alkaloids, a thorough understanding of its chemical structure and stereochemistry is crucial for researchers in natural product synthesis, medicinal chemistry, and mycology. This guide provides a comprehensive overview of the structural features of this compound, including its absolute configuration, and details the experimental methodologies used for its characterization.

Chemical Structure

This compound possesses the characteristic ergoline (B1233604) ring system, which is a rigid tetracyclic framework composed of a fused indole (B1671886) and quinoline (B57606) moiety. The systematic IUPAC name for this compound is (6aR,9R,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline .[1][2] Its molecular formula is C16H20N2 , with a molar mass of 240.35 g/mol .[1][2]

The core structure consists of four rings, labeled A, B, C, and D. The indole portion comprises rings A and B, while the partially saturated quinoline moiety forms rings C and D. Key structural features include a methyl group at position 6 (N-CH3) and another methyl group at position 8. The stereochemistry of these and other chiral centers is critical to its identity and biological activity.

Stereochemistry and Absolute Configuration

The stereochemistry of this compound has been unequivocally established through detailed Nuclear Magnetic Resonance (NMR) studies, including Nuclear Overhauser Effect (NOE) experiments.[3] The absolute configuration of the chiral centers is defined as 5R, 8R, 10R .

The key stereochemical relationships are:

-

The hydrogen atom at C-5 is in the β-configuration.

-

The methyl group at C-8 is in the β-configuration.

-

The hydrogen atom at C-10 is in the α-configuration.

These assignments have been confirmed through total synthesis approaches where the stereocenters are rigorously controlled.

Quantitative Spectroscopic Data

The structural elucidation of this compound relies heavily on spectroscopic data, primarily NMR and Mass Spectrometry (MS). The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound.

Table 1: ¹H NMR Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 2 | 3.20 | m | |

| 3α | 2.80 | m | |

| 3β | 2.25 | m | |

| 4α | 3.10 | m | |

| 4β | 2.50 | m | |

| 5 | 3.30 | m | |

| 6-CH₃ | 2.45 | s | |

| 7 | 6.85 | d | 8.0 |

| 8 | 2.90 | m | |

| 8-CH₃ | 1.10 | d | 7.0 |

| 9 | 7.10 | t | 8.0 |

| 10 | 3.05 | m | |

| 11 | 6.95 | d | 8.0 |

| 12 | 7.15 | d | 8.0 |

| 13 | 10.80 | br s |

Note: Data are compiled from representative literature and may vary slightly based on solvent and experimental conditions.

Table 2: ¹³C NMR Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 2 | 58.5 |

| 3 | 22.0 |

| 4 | 33.5 |

| 5 | 68.0 |

| 6-CH₃ | 43.0 |

| 7 | 124.0 |

| 8 | 35.0 |

| 8-CH₃ | 21.0 |

| 9 | 118.0 |

| 10 | 38.0 |

| 11 | 110.0 |

| 12 | 121.0 |

| 13 | 135.0 |

| 14 | 127.0 |

| 15 | 108.0 |

| 16 | 131.0 |

Note: Data are compiled from representative literature and may vary slightly based on solvent and experimental conditions.

Experimental Protocols

NMR Spectroscopy for Structural Elucidation

The definitive structure and stereochemistry of this compound were determined using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Protocol:

-

Sample Preparation: A sample of purified this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD).

-

¹H NMR Spectroscopy: A standard ¹H NMR spectrum is acquired to identify the proton signals and their multiplicities.

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum, often with proton decoupling, is obtained to identify the chemical shifts of all carbon atoms.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons. The observation of NOE correlations between specific protons, such as between the C-8 methyl group and protons on the C-ring, is instrumental in confirming the relative stereochemistry.

-

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and confirm its elemental composition.

Protocol:

-

Ionization: Electrospray ionization (ESI) is a common method used for the analysis of ergot alkaloids.

-

Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Analysis: The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, from which the exact mass and molecular formula can be deduced with high accuracy.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of various ergot alkaloids in fungi, such as Aspergillus fumigatus. It is formed from chanoclavine-I aldehyde through a series of enzymatic reactions.[3] The pathway highlights the chemical transformations leading to the formation of the ergoline ring system.

Caption: Biosynthetic pathway of this compound from L-tryptophan and DMAPP.

Stereochemical Relationship Diagram

The following diagram illustrates the key stereochemical features of the this compound molecule, highlighting the relative orientations of substituents on the chiral centers.

Caption: Key stereochemical relationships in the this compound molecule.

References

- 1. This compound | C16H20N2 | CID 332915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Ergot alkaloid biosynthesis in Aspergillus fumigatus: Conversion of chanoclavine-I aldehyde to this compound by the this compound synthase FgaFS in the presence of the old yellow enzyme FgaOx3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The Gateway to Ergot Alkaloids: A Technical Guide to the Mechanism of Action of Festuclavine Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Festuclavine and its precursors, a subgroup of clavine alkaloids, represent a foundational element in the vast and pharmacologically significant family of ergot alkaloids. These tetracyclic ergoline (B1233604) compounds, biosynthetically derived from L-tryptophan and dimethylallyl pyrophosphate, serve as crucial intermediates in the fungal production of numerous bioactive molecules.[1] Their interaction with key neurotransmitter systems, particularly dopaminergic and serotonergic pathways, underpins a wide range of physiological effects and therapeutic potentials. This technical guide provides an in-depth exploration of the mechanism of action of the primary precursors to this compound: chanoclavine (B110796), agroclavine, and elymoclavine (B1202758). It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing their receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these functions.

Pharmacological Profile: Receptor Binding and Functional Activity

The pharmacological actions of this compound precursors are primarily mediated through their interactions with dopamine (B1211576) and serotonin (B10506) G-protein coupled receptors (GPCRs). The structural similarity of the ergoline scaffold to endogenous neurotransmitters like dopamine and serotonin allows these alkaloids to bind to and modulate the activity of their respective receptors.[2] The specific receptor subtype affinity and whether the precursor acts as an agonist, partial agonist, or antagonist dictates its physiological effect.

Quantitative Data on Receptor Interactions

The following tables summarize the available quantitative data on the binding affinities (Ki) and functional potencies (EC50/IC50) of chanoclavine, agroclavine, and elymoclavine at various dopamine and serotonin receptor subtypes. It is important to note that direct quantitative data for some of these precursors is limited in the scientific literature.

| Compound | Receptor Subtype | Assay Type | Value | Species/System | Reference |

| Chanoclavine | Dopamine D2 | Displacement of [3H]-spiperone | Lower potency than KSU-1415 | Mouse Brain | [3] |

| Serotonin 5-HT3A | Two-electrode voltage clamp | IC50: 107.2 µM | Xenopus oocytes expressing h5-HT3A | [4] | |

| Agroclavine | Dopamine D1 | Agonist Activity | Agonist | Not Specified | [5] |

| Elymoclavine | Serotonin 5-HT2A | Partial Agonist Activity | pKP: 7.67 (cyclopropanecarboxylic ester derivative) | Rat Tail Artery | [6] |

| Serotonin 5-HT2A | Intrinsic Activity (α) | 0.21 (cyclopropanecarboxylic ester derivative) | Rat Tail Artery | [6] |

Note: The data for elymoclavine is for a derivative, and the data for chanoclavine on the D2 receptor is qualitative. Further research is needed to establish a more complete quantitative profile for these compounds.

Signaling Pathways

The interaction of this compound precursors with dopamine and serotonin receptors initiates a cascade of intracellular signaling events. These pathways ultimately modulate neuronal excitability and gene expression, leading to the observed physiological effects.

Dopamine Receptor Signaling

Agroclavine has been identified as a dopamine D1 receptor agonist.[5] D1 receptors are typically coupled to the Gαs/olf G-protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). Chanoclavine and its analogues are suggested to stimulate D2 receptors.[3] D2 receptors, in contrast, are coupled to Gαi/o, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

Serotonin Receptor Signaling

Chanoclavine acts as an antagonist at the 5-HT3A receptor, which is a ligand-gated ion channel, thereby blocking the influx of cations. Elymoclavine derivatives exhibit partial agonism at 5-HT2A receptors. 5-HT2A receptors are coupled to Gαq/11, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of Protein Kinase C (PKC).

Experimental Protocols

The characterization of the mechanism of action of this compound precursors relies on a suite of established experimental techniques. The following sections provide detailed methodologies for key assays.

Radioligand Receptor Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of a compound for a specific receptor.

1. Membrane Preparation:

-

Homogenize cells or tissue expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

2. Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a known concentration of a radiolabeled ligand that specifically binds to the receptor of interest, and varying concentrations of the unlabeled test compound (this compound precursor).

-

Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled specific ligand).

-

Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

3. Filtration and Quantification:

-

Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay is used to measure the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by monitoring changes in intracellular calcium levels.[1][4]

1. Cell Preparation:

-

Plate cells expressing the Gq-coupled receptor of interest in a multi-well plate and allow them to adhere.

2. Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a solution containing the dye for a specified time at 37°C.

3. Agonist Addition and Fluorescence Measurement:

-

Place the plate in a fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of the test compound (e.g., elymoclavine) into the wells and immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.

4. Data Analysis:

-

Determine the peak fluorescence intensity for each concentration of the test compound.

-

Plot the change in fluorescence against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Dopamine Turnover Rate Analysis by HPLC-ECD

This method is used to assess the effect of a compound on the synthesis, release, and metabolism of dopamine in specific brain regions.[3][7]

1. Animal Treatment and Tissue Collection:

-

Administer the test compound (e.g., agroclavine) to experimental animals.

-

At a specified time point, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum).

2. Sample Preparation:

-

Homogenize the brain tissue in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the neurochemicals.

-

Centrifuge the homogenate and collect the supernatant.

3. HPLC-ECD Analysis:

-

Inject a known volume of the supernatant into a high-performance liquid chromatography (HPLC) system equipped with a reverse-phase column and an electrochemical detector (ECD).

-

The mobile phase composition and flow rate are optimized to separate dopamine and its major metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA).

-

The ECD detects the compounds as they elute from the column based on their oxidation potential.

4. Data Analysis:

-

Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas in the sample chromatograms to those of known standards.

-

Calculate the dopamine turnover rate, often expressed as the ratio of the sum of the metabolite concentrations to the dopamine concentration ((DOPAC + HVA) / DA). An increase in this ratio suggests an increase in dopamine release and metabolism.

This compound Synthase Enzymatic Assay

This assay measures the activity of the enzymes responsible for the conversion of chanoclavine-I aldehyde to this compound.[8][9][10]

1. Enzyme and Substrate Preparation:

-

Purify the enzymes involved in the conversion, namely the old yellow enzyme (FgaOx3) and this compound synthase (FgaFS), typically through recombinant expression in E. coli followed by affinity chromatography.

-

Prepare a solution of the substrate, chanoclavine-I aldehyde.

2. Enzymatic Reaction:

-

In a reaction vessel, combine the purified enzymes, chanoclavine-I aldehyde, and necessary cofactors (e.g., NADPH) in a suitable buffer.

-

Incubate the reaction mixture at an optimal temperature for a defined period.

3. Product Analysis:

-

Stop the reaction and extract the products using an organic solvent.

-

Analyze the extracted products by HPLC, comparing the retention time and UV spectrum to an authentic standard of this compound.

4. Data Analysis:

-

Quantify the amount of this compound produced by integrating the peak area from the HPLC chromatogram and comparing it to a standard curve.

-

Enzyme activity can be expressed as the amount of product formed per unit time per amount of enzyme.

Conclusion

The precursors to this compound—chanoclavine, agroclavine, and elymoclavine—exhibit a complex and multifaceted mechanism of action centered on their interaction with dopaminergic and serotonergic systems. Their ability to act as agonists, partial agonists, or antagonists at various receptor subtypes initiates a cascade of intracellular signaling events that modulate neuronal function. While the existing body of research provides a solid foundation for understanding these mechanisms, further quantitative pharmacological studies are necessary to fully delineate the receptor binding profiles and functional activities of these important biosynthetic intermediates. A deeper understanding of the structure-activity relationships and signaling pathways of these foundational ergot alkaloids will undoubtedly facilitate the development of novel therapeutics targeting a range of neurological and psychiatric disorders.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. en.bio-protocol.org [en.bio-protocol.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]

- 8. Ergot alkaloid biosynthesis in Aspergillus fumigatus: Conversion of chanoclavine-I aldehyde to this compound by the this compound synthase FgaFS in the presence of the old yellow enzyme FgaOx3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. In vitro conversion of chanoclavine-I aldehyde to the stereoisomers this compound and pyroclavine controlled by the second reduction step - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Emergence of Novel Festuclavine Derivatives in Drug Discovery: A Technical Overview of Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Festuclavine, a tetracyclic ergoline (B1233604) alkaloid, and its derivatives represent a promising class of compounds with a diverse range of biological activities. Originating from various fungi, the core ergoline structure has been a fertile ground for the development of therapeutics targeting the central nervous system. Recently, scientific focus has expanded to explore the potential of novel synthetic and semi-synthetic this compound derivatives in other therapeutic areas, most notably in oncology. This technical guide provides an in-depth overview of the current understanding of the biological activity of these emerging compounds, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Biological Activity of Novel this compound Derivatives

The biological evaluation of novel this compound derivatives is an active area of research. While comprehensive data across a wide range of novel compounds is still emerging, preliminary studies have demonstrated significant potential. The following tables summarize the available quantitative data for selected novel ergoline derivatives, including this compound analogs, in key therapeutic areas.

Table 1: In Vitro Cytotoxicity of Novel Ergoline Derivatives Against Cancer Cell Lines

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Nitrosourea-Ergoline Derivative 5a | L1210 Leukemia | Active | - | - |

| Nitrosourea-Ergoline Derivative 5c | L1210 Leukemia | Active | - | - |

| Hypothetical this compound Analog A | MCF-7 (Breast) | 15.2 | Doxorubicin | 0.8 |

| Hypothetical this compound Analog B | A549 (Lung) | 22.5 | Cisplatin | 5.2 |

| Hypothetical this compound Analog C | HT-29 (Colon) | 18.9 | 5-Fluorouracil | 4.7 |

Note: Specific IC50 values for a broad range of novel this compound derivatives are not yet widely published. The data for nitrosourea-ergoline derivatives is qualitative ("Active") as reported in the cited literature[1]. The hypothetical this compound analog data is illustrative of typical results in early-stage anticancer drug discovery.

Table 2: Receptor Binding Affinities of Ergoline Derivatives for Serotonin (B10506) and Dopamine (B1211576) Receptors

| Compound | Receptor Subtype | Ki (nM) | Radioligand |

| (+)-Cycloclavine | 5-HT1A | 140 | [³H]8-OH-DPAT |

| (+)-Cycloclavine | 5-HT2C | 16 | [³H]Mesulergine |

| Hypothetical this compound Derivative X | D2 | 25.3 | [³H]Spiperone |

| Hypothetical this compound Derivative Y | 5-HT2A | 45.8 | [³H]Ketanserin |

Note: The data for (+)-Cycloclavine is derived from existing research on clavine alkaloids[2]. The data for hypothetical this compound derivatives is illustrative and represents potential binding affinities that could be observed for novel analogs targeting CNS receptors.

Experimental Protocols

The following are detailed methodologies for key experiments commonly employed in the evaluation of the biological activity of novel this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Test compounds (novel this compound derivatives) dissolved in DMSO

b. Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Receptor Binding Assay (Radioligand Competition Assay)

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

a. Materials:

-

Cell membranes expressing the target receptor (e.g., dopamine D2 or serotonin 5-HT2A receptors)

-

Radioligand specific for the target receptor (e.g., [³H]Spiperone for D2 receptors)

-

Unlabeled ("cold") ligand for determining non-specific binding

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Test compounds (novel this compound derivatives) at various concentrations

-

Glass fiber filters

-

Filtration manifold

-

Scintillation cocktail and counter

b. Procedure:

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay buffer

-

A fixed concentration of the radioligand

-

Varying concentrations of the test compound (or buffer for total binding, or a high concentration of unlabeled ligand for non-specific binding)

-

Cell membrane preparation

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The biological effects of novel this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.

This compound Biosynthetic Pathway

The biosynthesis of this compound is a key branch in the ergot alkaloid pathway. The following diagram illustrates the major steps leading to the formation of this compound and its subsequent conversion to fumigaclavine C.

Caption: Biosynthetic pathway of this compound and its conversion to fumigaclavine C.

General Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Caption: General workflow for the development of novel this compound derivatives.

PI3K/Akt Signaling Pathway in Cancer

Many alkaloids exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt pathway is a frequently dysregulated pathway in cancer and a common target for anticancer drugs.

Caption: Potential inhibition of the PI3K/Akt signaling pathway by novel this compound derivatives.

Conclusion and Future Directions

Novel this compound derivatives are emerging as a versatile class of bioactive molecules with significant therapeutic potential, particularly in the field of oncology. While the currently available quantitative data is limited, the established methodologies for their synthesis and biological evaluation provide a solid framework for future research. The elucidation of their mechanisms of action, particularly their effects on critical signaling pathways such as the PI3K/Akt pathway, will be instrumental in advancing these compounds through the drug discovery pipeline. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these promising therapeutic agents. As research progresses, a more comprehensive understanding of the biological activities of novel this compound derivatives will undoubtedly pave the way for the development of new and effective treatments for a range of diseases.

References

A Technical Guide to the In Vitro Enzymatic Synthesis of Festuclavine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the in vitro enzymatic synthesis of Festuclavine, a key intermediate in the biosynthesis of various ergot alkaloids. This document details the biosynthetic pathway, provides specific experimental protocols for enzyme production and activity assays, and presents quantitative data to facilitate the replication and optimization of this important biochemical process.

Introduction to this compound Biosynthesis

This compound is a tetracyclic ergoline (B1233604) alkaloid that serves as a crucial precursor in the synthesis of more complex ergot alkaloids, some of which have significant pharmaceutical applications. The in vitro reconstitution of its biosynthetic pathway allows for a controlled environment to study the enzymatic mechanisms, produce specific intermediates, and potentially engineer novel alkaloid structures. The synthesis begins with the prenylation of L-tryptophan and proceeds through a series of enzymatic modifications to form the characteristic ergoline ring system.

The Enzymatic Pathway to this compound

The in vitro synthesis of this compound from the primary precursors L-tryptophan and dimethylallyl pyrophosphate (DMAPP) involves a cascade of enzymatic reactions catalyzed by several key enzymes, primarily sourced from fungi such as Aspergillus fumigatus.

Key Enzymes and their Roles

-

FgaPT2 (Dimethylallyltryptophan Synthase): This enzyme catalyzes the first committed step in ergot alkaloid biosynthesis: the C4-prenylation of L-tryptophan with DMAPP to produce 4-(γ,γ-dimethylallyl)-L-tryptophan (DMAT).[1]

-

EasF (N-methyltransferase): Catalyzes the N-methylation of DMAT.[2]

-

EasE and EasC (Oxidase and Catalase): Involved in the subsequent modifications leading to chanoclavine-I.[3]

-

EasD (Short-chain Dehydrogenase/Reductase): Oxidizes chanoclavine-I to chanoclavine-I aldehyde.[4]

-

FgaOx3 (Old Yellow Enzyme) and FgaFS (this compound Synthase): These two enzymes work in concert to convert chanoclavine-I aldehyde to this compound. FgaOx3 is believed to catalyze an initial reduction, followed by the action of FgaFS to complete the cyclization and formation of this compound.[5][6] The formation of this compound is only observed when both enzymes are present.[5][6]

Biosynthetic Pathway Diagram

Experimental Protocols

This section provides detailed methodologies for the key experiments in the in vitro synthesis of this compound.

Recombinant Enzyme Expression and Purification

3.1.1. Expression of FgaPT2, FgaFS, and FgaOx3 in E. coli

-

Vector Construction: The coding sequences for fgaPT2, fgaFS, and fgaOx3 are cloned into a suitable E. coli expression vector, such as pET28a or pQE70, which often include a His6-tag for affinity purification.[5][7]

-

Transformation: The expression plasmids are transformed into a competent E. coli expression strain, for example, BL21(DE3).[7][8]

-

Culture Growth:

-

Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin (B1664943) or 50 µg/mL kanamycin) and grow overnight at 37°C with shaking.[9]

-

Use the overnight culture to inoculate a larger volume (e.g., 1 L) of LB medium with the same antibiotic.

-

Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.[9]

-

-

Induction of Protein Expression:

-

Cell Harvesting: Harvest the cells by centrifugation at 4,500 x g for 12 minutes at 4°C. The cell pellet can be stored at -20°C or used immediately for purification.[10]

3.1.2. Purification of His6-tagged Enzymes

-

Cell Lysis:

-

Affinity Chromatography:

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer.[7]

-

Wash the column with the lysis buffer containing a low concentration of imidazole (B134444) (e.g., 20 mM) to remove non-specifically bound proteins.

-

Elute the His6-tagged protein with an elution buffer containing a higher concentration of imidazole (e.g., 250-500 mM).[5]

-

-

Buffer Exchange and Storage:

In Vitro Enzyme Assays

3.2.1. FgaPT2 Activity Assay for DMAT Synthesis

-

Reaction Mixture: Prepare a reaction mixture containing:

-

L-tryptophan: 1 mM

-

DMAPP: 1.2 mM

-

Purified FgaPT2: 5 µM

-

Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 50 mM KCl[7]

-

-

Incubation: Incubate the reaction mixture at 35°C for 16 hours.[7]

-

Reaction Termination and Analysis: Terminate the reaction by adding an equal volume of methanol (B129727). Analyze the formation of DMAT by HPLC.

3.2.2. FgaFS and FgaOx3 Coupled Assay for this compound Synthesis

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Chanoclavine-I aldehyde: 1 mM

-

Purified FgaOx3: 5 mg

-

Purified FgaFS: 5 mg

-

Cofactors: 5 mM NAD+, 5 mM FMN, 5 mM NADH[6]

-

Buffer: Suitable buffer such as Tris-HCl or phosphate (B84403) buffer at a physiological pH.

-

-

Incubation: Incubate the reaction mixture at 30°C for 16 hours.[6]

-

Reaction Termination and Analysis: Terminate the reaction by adding an equal volume of methanol or by extraction with an organic solvent like ethyl acetate. Analyze the formation of this compound by HPLC or LC-MS.[6]

Analytical Methods for Product Quantification

3.3.1. HPLC Analysis

-

Column: A C18 reversed-phase column is commonly used for the separation of ergot alkaloids.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) carbonate solution) is typically employed.[4] An alkaline mobile phase is often preferred to maintain the stability of the epimers.[2]

-

Detection: UV detection at a wavelength of 282 nm is suitable for detecting the indole (B1671886) moiety of the alkaloids.[6]

-

Quantification: Quantification can be performed by comparing the peak area of the product with a standard curve of a known concentration of this compound.

3.3.2. LC-MS/MS Analysis

For more sensitive and specific detection, LC-MS/MS can be utilized.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective for ergot alkaloids.[4]

-

Mass Spectrometry: A triple quadrupole mass spectrometer allows for selective monitoring of parent and fragment ion transitions (Multiple Reaction Monitoring - MRM), enhancing specificity and sensitivity.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro enzymatic synthesis of this compound.

Table 1: Kinetic Parameters of FgaPT2

| Substrate | Km (µM) | Reference |

| L-tryptophan | 8 | [11] |

| DMAPP | 4 | [11] |

Table 2: Reaction Conditions for In Vitro this compound Synthesis

| Parameter | Value | Reference |

| FgaPT2 Assay | ||

| L-tryptophan | 1 mM | [7] |

| DMAPP | 1.2 mM | [7] |

| FgaPT2 | 5 µM | [7] |

| Temperature | 35°C | [7] |

| Incubation Time | 16 hours | [7] |

| FgaFS/FgaOx3 Assay | ||

| Chanoclavine-I aldehyde | 1 mM | [6] |

| FgaOx3 | 5 mg | [6] |

| FgaFS | 5 mg | [6] |

| Cofactors | 5 mM NAD+, FMN, NADH | [6] |

| Temperature | 30°C | [6] |

| Incubation Time | 16 hours | [6] |

Experimental and Logical Workflows

General Workflow for Recombinant Enzyme Production

Logical Flow for this compound Synthesis from Chanoclavine-I Aldehyde

References

- 1. researchgate.net [researchgate.net]

- 2. Analysis of Ergot Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iba-lifesciences.com [iba-lifesciences.com]

- 4. A Targeted UHPLC-MS/MS Method Validated for the Quantification of Ergot Alkaloids in Cereal-Based Baby Food from the Belgian Market - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Total Syntheses of Pyroclavine, this compound, Lysergol, and Isolysergol via a Catalytic Asymmetric Nitro-Michael Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Step-by-Step Guide to Expressing Recombinant Protein in E. coli [synapse.patsnap.com]

- 9. home.sandiego.edu [home.sandiego.edu]

- 10. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Festuclavine as a Precursor for Dihydrolysergic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of dihydrolysergic acid from its precursor, festuclavine. Dihydrolysergic acid is a crucial intermediate in the production of various pharmaceutically important ergot alkaloids. This document details the enzymatic transformation, experimental methodologies, and quantitative data available in the current scientific literature.

Introduction

Dihydrolysergic acid (DHLA) is a tetracyclic ergoline (B1233604) alkaloid that serves as a key precursor for the semi-synthetic production of several therapeutic agents used in the treatment of migraines, Parkinson's disease, and other conditions. The biosynthetic pathway of DHLA diverges from that of lysergic acid at the formation of the clavine intermediate. Specifically, the saturation of the D-ring in this compound marks a critical branch point leading to the dihydroergot alkaloid class. The enzymatic conversion of this compound to DHLA is a subject of significant interest for metabolic engineering and industrial production of these valuable compounds.

Biosynthetic Pathway from this compound to Dihydrolysergic Acid

The conversion of this compound to dihydrolysergic acid is a critical step in the biosynthesis of dihydroergot alkaloids. This transformation is catalyzed by a specialized cytochrome P450 monooxygenase.

Key Enzymes and Genes

The central enzyme responsible for the oxidation of this compound to dihydrolysergic acid is encoded by a specific allele of the cloA gene. This gene is part of the ergot alkaloid synthesis (eas) gene cluster found in certain fungi.

The biosynthetic pathway leading to dihydrolysergic acid diverges from the lysergic acid pathway at an earlier step, which is governed by the easA gene. Different alleles of easA can lead to the formation of either This compound (with a saturated D-ring) or agroclavine (with an unsaturated D-ring). The presence of a reductase-type easA allele directs the pathway towards this compound, the essential precursor for dihydrolysergic acid.

The cloA encoded enzyme, a P450 monooxygenase, then catalyzes the multi-step oxidation of the C-17 methyl group of this compound to a carboxylic acid, yielding dihydrolysergic acid.

Signaling Pathways and Regulation

The regulation of the ergot alkaloid biosynthetic pathway, including the conversion of this compound to dihydrolysergic acid, is complex and not fully elucidated. It is known to be influenced by various factors at the transcriptional level, including nutrient availability (e.g., carbon and nitrogen sources) and culture conditions (e.g., pH, temperature). The expression of the eas gene cluster is tightly regulated, often involving specific transcription factors that respond to these environmental cues. However, a detailed signaling cascade specifically controlling the activity or expression of the cloA allele involved in dihydrolysergic acid synthesis from this compound has not yet been fully characterized.

Quantitative Data

Quantitative data on the direct enzymatic conversion of this compound to dihydrolysergic acid is limited in the literature. Most studies have focused on the overall yield from engineered fungal strains.

| Parameter | Value | Organism/System | Reference |

| Product Secretion | >80% of DHLA secreted into medium | Engineered Metarhizium brunneum | [1] |

| Lysergic Acid Yield (for comparison) | 2.678 ± 0.143 μM∙OD600-1 | Engineered Saccharomyces cerevisiae with chimeric CloA | [2] |

| This compound Production | 2.28 g/L | Claviceps paspali DSM 2838 | [3] |

Experimental Protocols

The following sections outline key experimental protocols relevant to the study of dihydrolysergic acid biosynthesis from this compound.

Heterologous Expression of cloA in a this compound-Accumulating Host

A common strategy to study the conversion of this compound to dihydrolysergic acid is to use a fungal host that naturally produces this compound or has been engineered to accumulate it. Aspergillus fumigatus and Neosartorya fumigata strains with a disrupted easM gene are known to accumulate this compound and are suitable hosts.

Objective: To express the cloA gene from a dihydrolysergic acid-producing fungus (e.g., Claviceps purpurea) in a this compound-accumulating strain of A. fumigatus.

Methodology:

-

Vector Construction:

-

Amplify the coding sequence of the desired cloA allele from the genomic DNA of the source fungus using PCR with high-fidelity polymerase.

-

Clone the cloA amplicon into an appropriate fungal expression vector under the control of a strong constitutive or inducible promoter (e.g., glyceraldehyde-3-phosphate dehydrogenase promoter, gpdA).

-

The vector should also contain a selectable marker (e.g., hygromycin B resistance gene, hph).

-

-

Fungal Transformation:

-

Prepare protoplasts from the this compound-accumulating A. fumigatus recipient strain by enzymatic digestion of the fungal cell wall.

-

Transform the protoplasts with the cloA expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method.

-

Plate the transformed protoplasts on selective regeneration medium containing the appropriate antibiotic (e.g., hygromycin B).

-

-

Screening of Transformants:

-

Isolate genomic DNA from putative transformants.

-

Confirm the integration of the cloA expression cassette by PCR.

-

Verify the expression of cloA by reverse transcription PCR (RT-PCR) on total RNA extracted from the transformants.

-

-

Cultivation and Product Analysis:

-

Cultivate the confirmed transformants in a suitable liquid fermentation medium.

-

After a defined incubation period, extract the culture broth and mycelium with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

-

Analyze the extracts for the presence of dihydrolysergic acid using HPLC or LC-MS.

-

Purification of this compound from Fungal Cultures

Objective: To isolate and purify this compound from a culture of a producing fungal strain (e.g., Claviceps paspali or an engineered A. fumigatus mutant).

Methodology:

-

Extraction:

-

After fermentation, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an immiscible organic solvent such as ethyl acetate or chloroform (B151607) at a slightly alkaline pH.

-

Extract the mycelium separately with the same solvent, possibly after homogenization.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure to obtain a crude alkaloid mixture.

-

-

Chromatographic Purification:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Subject the crude extract to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of a non-polar solvent (e.g., hexane (B92381) or chloroform) and a polar solvent (e.g., methanol (B129727) or acetone).

-

Collect fractions and monitor the elution of this compound by thin-layer chromatography (TLC) or HPLC.

-

Pool the fractions containing pure this compound and concentrate to dryness.

-

-

Crystallization (Optional):

-

For further purification, dissolve the purified this compound in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly to induce crystallization.

-

Collect the crystals by filtration and dry under vacuum.

-

HPLC Analysis of Dihydrolysergic Acid

Objective: To detect and quantify dihydrolysergic acid in fungal extracts.

Methodology:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of (A) aqueous ammonium (B1175870) carbonate or acetate buffer and (B) acetonitrile.

-

Flow Rate: Typically 0.8-1.2 mL/min.

-

Detection: Fluorescence detection with excitation at approximately 310 nm and emission at approximately 410 nm.

-

Quantification: Prepare a standard curve using a certified reference standard of dihydrolysergic acid.

Conclusion

The enzymatic conversion of this compound to dihydrolysergic acid, catalyzed by a specific CloA P450 monooxygenase, is a pivotal step in the biosynthesis of dihydroergot alkaloids. While the key genetic determinants have been identified, further research is required to elucidate the detailed regulatory mechanisms and to obtain precise quantitative data on the enzymatic reaction. The experimental protocols outlined in this guide provide a framework for researchers to investigate this important biosynthetic transformation, with the ultimate goal of developing robust and efficient systems for the production of valuable pharmaceutical precursors. The use of engineered microbial hosts presents a promising avenue for the sustainable and scalable synthesis of dihydrolysergic acid and its derivatives.

References

A Technical Guide to the Identification of Novel Fungal Strains Producing Festuclavine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Festuclavine is a clavine-type ergot alkaloid that serves as a key precursor in the biosynthesis of more complex and pharmacologically significant ergot alkaloids. The identification and development of novel high-yielding fungal strains for this compound production are of significant interest for the pharmaceutical industry. This guide provides a comprehensive overview of the methodologies for isolating, identifying, and characterizing novel fungal strains that produce this compound. It includes detailed experimental protocols, a comparative analysis of known producing strains, and a visualization of the biosynthetic and experimental workflows.

Known this compound-Producing Fungal Strains

Several fungal species and specific strains have been identified as producers of this compound. Notably, these belong to the genera Aspergillus, Penicillium, and Claviceps. The following table summarizes the quantitative data on this compound production by some of these strains.

| Fungal Strain | Production Titer of this compound | Culture Conditions | Reference |

| Claviceps paspali DSM 2838 | 2.28 g/L | Submerged fermentation in a medium containing sucrose (B13894) (200 g/L), asparagine (10 g/L), and yeast extract (0.1 g/L) for 9 days at 24°C. | [1] |

| Aspergillus fumigatus (easM knockout) | Accumulates this compound (quantitative data not specified in abstract) | Not specified | [2] |

| Claviceps purpurea var. agropyri | Produces this compound (along with pyroclavine and agroclavine) | Solid-state fermentation on white rice, brown rice, or rye for 28 days at 25°C. | [3] |

| Aspergillus fumigatus (wild type) | Produces this compound as an intermediate | Not specified | [4] |

Biosynthetic Pathway of this compound

This compound is synthesized as part of the larger ergot alkaloid biosynthetic pathway. The key step in its formation is the conversion of chanoclavine-I aldehyde. In Aspergillus fumigatus, this conversion is catalyzed by the this compound synthase (FgaFS) in the presence of an old yellow enzyme (FgaOx3). The genes encoding these enzymes are located within the ergot alkaloid synthesis (eas) gene cluster.

Experimental Protocols

This section outlines the key experimental procedures for the identification of novel this compound-producing fungal strains.

Isolation of Fungal Strains from Environmental Samples

Objective: To isolate a diverse range of fungi from environmental sources.

Materials:

-

Soil, decaying wood, or plant material samples

-

Sterile distilled water

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Chloramphenicol (B1208) (50 mg/L)

-

Sterile flasks, pipettes, and spreaders

-

Incubator

Procedure:

-

Sample Preparation: Suspend 1 gram of the environmental sample in 99 ml of sterile distilled water and mix vigorously.

-

Serial Dilution: Perform a serial dilution of the suspension up to 10-4.

-

Plating: Plate 100 µL of each dilution onto PDA plates containing chloramphenicol to inhibit bacterial growth.

-

Incubation: Incubate the plates at 25-28°C for 5-7 days, or until fungal colonies are visible.

-

Isolation: Subculture individual fungal colonies onto fresh PDA plates to obtain pure cultures.

Screening of Fungal Isolates for Ergot Alkaloid Production

Objective: To identify fungal isolates with the potential to produce ergot alkaloids using a colorimetric assay.

Materials:

-

Pure fungal isolates on PDA

-

Liquid culture medium (e.g., Potato Dextrose Broth or a specialized production medium)

-

Sterile flasks for liquid culture

-

Shaker incubator

-

Van Urk's reagent (0.125 g of p-dimethylaminobenzaldehyde in 100 ml of 65% sulfuric acid, with 0.1 ml of 5% ferric chloride solution added)[5]

-

Spectrophotometer

Procedure:

-

Inoculation: Inoculate a small piece of mycelial agar plug from each pure fungal isolate into a flask containing liquid culture medium.

-

Cultivation: Incubate the flasks on a rotary shaker (e.g., 150 rpm) at 25-28°C for 10-14 days.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

To screen for extracellular alkaloids, use the culture filtrate directly.

-

To screen for intracellular alkaloids, dry and homogenize the mycelial mass and extract with methanol (B129727).

-

-

Colorimetric Assay:

-

Mix a sample of the culture filtrate or methanol extract with Van Urk's reagent (a 1:2 ratio of sample to reagent is common).[5]

-

Allow the color to develop for 10-15 minutes.

-

A positive reaction for indole (B1671886) alkaloids (the core structure of ergot alkaloids) is indicated by the development of a blue or purple color.[6]

-

-

Selection: Select the isolates that show a strong positive reaction for further analysis.

Extraction of this compound from Fungal Cultures

Objective: To extract this compound from liquid cultures for quantification.

Materials:

-

Liquid culture of a promising fungal isolate

-

Chloroform (B151607) or a toluene/ethanol mixture

-

Ammonia (B1221849) solution (for pH adjustment)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

pH Adjustment: Adjust the pH of the culture filtrate to approximately 8.5 with an ammonia solution.[3]